molecular formula C7H10O2 B1241225 3,4,5-Trimethyl-2(5H)-furanone CAS No. 33488-51-6

3,4,5-Trimethyl-2(5H)-furanone

Cat. No.: B1241225
CAS No.: 33488-51-6
M. Wt: 126.15 g/mol
InChI Key: OSFZDFIHIYXIEL-UHFFFAOYSA-N
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Description

Contextualization within Furanone Chemistry and Butenolide Analogs

3,4,5-Trimethyl-2(5H)-furanone belongs to the class of organic compounds known as furanones, which are heterocyclic molecules featuring a five-membered ring with four carbon atoms and one oxygen atom. researchgate.net Specifically, it is a γ-butenolide, characterized by a lactone (cyclic ester) within a four-carbon heterocyclic ring. The butenolide scaffold is a core structure in numerous natural products and pharmacologically important molecules, recognized for a wide array of biological activities. tum.de

This compound is structurally related to other butenolides found in nature, such as those derived from plant-derived smoke. researchgate.netnih.gov Its structure, sometimes referred to as trimethylbutenolide (TMB), is considered a seco-karrikin, meaning it lacks the second pyran ring found in karrikins, a class of potent plant germination stimulants also present in smoke. researchgate.net This structural relationship places it in a key position for comparative studies within the field of chemical biology.

Overview of Research Significance and Academic Landscape

The primary significance of this compound in the academic landscape stems from its identification as a seed germination inhibitor. nih.govacs.orgbiosynth.comkeyorganics.net Its discovery in plant-derived smoke, alongside germination promoters like karrikinolide (KAR1), has made it an invaluable tool for researchers investigating the complex chemical signaling that governs seed dormancy and germination. researchgate.netnih.gov

Research has focused on its synthesis, biological activity, and its use in structure-activity relationship (SAR) studies to understand the molecular requirements for germination inhibition versus promotion. nih.gov Furthermore, while its primary research application is in agrochemical studies, the furanone core itself is a subject of broader interest in medicinal chemistry. tum.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZDFIHIYXIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432483
Record name 3,4,5-Trimethyl-2(5H)-furanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33488-51-6
Record name 3,4,5-Trimethyl-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033488516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHYL-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1M5N4XS85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 3,4,5 Trimethyl 2 5h Furanone and Its Analogues

De Novo Synthetic Routes and Pathway Optimization

The creation of the 3,4,5-trimethyl-2(5H)-furanone core structure from basic starting materials has been a key focus of synthetic organic chemistry.

Synthesis from Precursor Anhydrides and Related Intermediates

A prominent and efficient method for synthesizing this compound involves a two-step process starting from 2,3-dimethylmaleic anhydride (B1165640). researchgate.netacs.orgacs.org This approach is noted for its directness and high yields, making it suitable for producing the compound on a larger scale. evitachem.com

The synthesis commences with the nucleophilic addition of an organometallic reagent, such as methyllithium (B1224462), to one of the carbonyl groups of the 2,3-dimethylmaleic anhydride. researchgate.netevitachem.com This reaction forms a hemiacetal intermediate, specifically 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one. researchgate.net The subsequent step involves the reduction of this intermediate. researchgate.netacs.orgacs.org Sodium borohydride (B1222165) is a commonly used reducing agent for this transformation, which selectively reduces the newly formed hydroxyl group to yield the final product, this compound. researchgate.netevitachem.com

An alternative reduction of 2,3-dimethylmaleic anhydride using LiAlH(t-BuO)3 can produce 5-hydroxy-3,4-dimethylfuran-2(5H)-one. researchgate.net

Starting MaterialReagentsIntermediateFinal ProductYield
2,3-Dimethylmaleic Anhydride1. MeLi, 2. NaBH45-Hydroxy-3,4,5-trimethylfuran-2(5H)-oneThis compoundHigh researchgate.netacs.orgacs.org
2,3-Dimethylmaleic AnhydrideLiAlH(t-BuO)3-5-Hydroxy-3,4-dimethylfuran-2(5H)-one78% researchgate.net

Catalytic Approaches in Furanone Synthesis

Catalysis offers a powerful tool for the synthesis of furanone derivatives, often providing milder reaction conditions and improved efficiency. While specific catalytic syntheses for this compound are not extensively detailed in the provided context, general catalytic methods for furanone synthesis are relevant.

For instance, silica (B1680970) sulfuric acid has been shown to efficiently catalyze the one-pot, three-component reaction of amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) to produce 3,4,5-trisubstituted 2(5H)-furanone derivatives in high yields. nih.gov Another approach utilizes β-cyclodextrin as a reusable catalyst in water for the synthesis of 3,4,5-substituted furan-2(5H)-ones, highlighting a biomimetic strategy. researchgate.net

Titanium silicate (B1173343) molecular sieves (TS-1) have been employed for the oxidation of furan (B31954) to 5-hydroxy-2(5H)-furanone using hydrogen peroxide as the oxidant, demonstrating a green chemistry approach. rsc.orgresearchgate.net Furthermore, the synthesis of a novel arylidene 3(2H)-furanone has been achieved through a multistep process that includes an acid-catalyzed aldol (B89426) condensation. acs.org

Derivatization and Functionalization of the Furanone Core

The modification of the basic this compound structure allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. The furanone ring is susceptible to various chemical transformations.

For example, the hydroxyl group of 3,4-dihalo-5-hydroxy-2(5H)-furanones can be readily converted into ethers and esters. mdpi.comnih.gov Halogenation of this hydroxyl group can also be achieved using reagents like thionyl chloride. mdpi.comnih.gov The halogen atoms on the furanone ring are reactive and can be substituted. For instance, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide, leading to substitution at the C4 position. mdpi.comnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to introduce alkyl or aryl groups onto the furanone core. nih.gov The synthesis of 4-amino-2(5H)-furanones has been achieved through the reaction of a magnesium enolate of an ester with O-protected cyanohydrins. oup.com

Principles of Green Chemistry in Furanone Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of furanone synthesis, several approaches align with these principles.

The use of water as a solvent and a reusable catalyst like β-cyclodextrin for the synthesis of substituted furanones is a notable example of a greener synthetic route. researchgate.net The oxidation of furfural (B47365) to γ-crotonolactone (a 2(5H)-furanone) using a mixture of hydrogen peroxide and acetic acid represents another green method, as it employs non-toxic reagents under mild conditions. nih.gov The synthesis of 5-hydroxy-2(5H)-furanone using a titanium silicate molecular sieve catalyst and hydrogen peroxide also exemplifies a green chemistry approach. rsc.orgresearchgate.net Furthermore, performing reactions at room temperature and without the need for organic solvents, as demonstrated in an aldol condensation for a 3(2H)-furanone synthesis, contributes to greener chemical methodologies. acs.org

Computational and Theoretical Investigations of 3,4,5 Trimethyl 2 5h Furanone

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and bonding of molecules. While specific DFT studies on 3,4,5-trimethyl-2(5H)-furanone are not extensively documented in the literature, analysis of the parent 2(5H)-furanone and its 5-substituted derivatives provides a strong framework for understanding its electronic properties. ajchem-b.com

Computational studies on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives reveal how structural modifications influence electronic characteristics. ajchem-b.com These calculations typically optimize the molecular geometry to its minimum energy state and then compute various electronic descriptors. ajchem-b.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. acs.org

For instance, substituting the hydrogen at the 5-position of 2(5H)-furanone with a methyl group (a model for the substitution pattern in this compound) has been shown to alter the HOMO and LUMO energy levels. ajchem-b.com Such analyses indicate that alkyl substitutions can modulate the electronic profile of the furanone ring, which is essential for understanding its reactivity and interaction with other molecules. ajchem-b.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of chemical reactions. acs.org

Table 1: Computed Electronic Properties of 2(5H)-Furanone and Substituted Derivatives

This table presents data for 2(5H)-furanone and its derivatives as a model to infer properties of this compound. Data sourced from a DFT study using the B3LYP/6-31G level of theory.* ajchem-b.com

CompoundSymbolHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2(5H)-FuranoneF-6.86-0.346.523.86
2(5-Methyl)-furanone5MF-6.52-0.216.313.99
2(5-Phenyl)-furanone5PF-6.20-1.125.083.85

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the intermolecular interactions that govern how a molecule like this compound might interact with its environment, such as a solvent, a biological receptor, or other molecules.

While specific MD studies on this compound are not prominent, research on various furanone derivatives highlights the utility of this approach. nih.govnih.govtandfonline.com For example, MD simulations have been employed to investigate how marine-derived furanones interact with and inhibit bacterial quorum-sensing receptors. nih.gov These studies reveal that furanones can fit within the binding pockets of proteins, where they form specific interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for their biological activity. nih.gov The presence and position of substituents on the furanone ring, such as the methyl groups in this compound, are shown to be critical in determining the strength and specificity of these interactions. nih.gov

Similarly, MD simulations have been used to explore the interaction of furanone derivatives with enzymes involved in fungal infections. nih.govtandfonline.com These simulations can predict the stability of the protein-ligand complex and identify key amino acid residues that participate in binding. nih.govtandfonline.com Such insights are invaluable for understanding the mechanisms of action and for the rational design of new, more potent bioactive compounds. The knowledge gained from these related systems suggests that the methyl groups and the lactone functionality of this compound would be key determinants in its intermolecular interaction profile.

Mechanistic Elucidation of Reactions via Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including transition states, reaction energy profiles, and the influence of catalysts.

The synthesis of this compound is efficiently achieved in a two-step process starting from 2,3-dimethylmaleic anhydride (B1165640). evitachem.comresearchgate.net The first step involves the nucleophilic addition of methyllithium (B1224462) to one of the carbonyl groups of the anhydride, which is followed by a reduction step using sodium borohydride (B1222165). evitachem.comresearchgate.net

Furthermore, the mechanism of photochemical [2+2] cycloaddition reactions of 2(5H)-furanone with alkenes and alkynes has been investigated using DFT and CASSCF methods. ysu.am These calculations revealed the involvement of a triplet 1,4-biradical intermediate that evolves to the final cyclobutane (B1203170) product after spin inversion. ysu.am These examples demonstrate how computational methods can map out complex reaction coordinates and provide a detailed, step-by-step understanding of chemical transformations involving the furanone scaffold.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the conformational energy landscape is crucial for understanding a molecule's structure, stability, and reactivity, as its properties can be an average of several coexisting conformers.

For a molecule like this compound, which has a chiral center at the C5 position, understanding its preferred conformation is particularly important. Computational methods are used to systematically explore the potential energy surface of the molecule to locate all stable conformers (energy minima) and the transition states that connect them. This is often done using a combination of molecular mechanics force fields for an initial broad search, followed by more accurate quantum mechanical methods like DFT for geometry optimization and energy calculation of the low-energy conformers. amazonaws.com

Studies on other chiral 5-substituted-2(5H)-furanones have utilized this approach to determine their absolute configurations by comparing theoretically calculated vibrational circular dichroism (VCD) spectra with experimental ones. amazonaws.com For such analyses, an accurate picture of the conformational equilibrium is essential, as the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. amazonaws.com A theoretical conformational analysis was also key in proposing a mechanism for the diastereoselectivity observed in the photocycloaddition of acetylene (B1199291) to chiral 2(5H)-furanones. acs.org Although a specific energy landscape map for this compound is not published, these related studies establish the methodology and importance of such investigations.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for identifying and characterizing molecules. By simulating spectra, computational results can aid in the interpretation of experimental data and confirm molecular structures.

For this compound, some computed spectroscopic data is available in public databases. For instance, predicted ¹³C NMR chemical shifts can be calculated and used to assist in the assignment of experimental spectra. nih.gov

Beyond NMR, quantum chemical methods are widely used to predict other types of spectra. Vibrational spectra, such as Infrared (IR) and Raman, can be calculated using DFT methods by computing the harmonic vibrational frequencies. acs.orgscielo.org.mx These calculated frequencies and intensities are often scaled to better match experimental results and are fundamental for assigning vibrational modes to specific molecular motions. acs.org For example, DFT calculations have been used to interpret the vibrational spectra of chiral furanones, which, when combined with VCD, can establish the absolute stereochemistry. amazonaws.comrsc.org

Electronic spectra, such as UV-Vis, are predicted using Time-Dependent DFT (TD-DFT). acs.org This method calculates the energies of electronic transitions between the ground state and various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. acs.org These predictions are vital for understanding the photophysical properties of a molecule and interpreting its behavior upon exposure to light.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Data is computationally generated and sourced from PubChem. nih.gov

AtomPredicted Chemical Shift (ppm)
C2 (C=O)175.1
C3129.5
C4160.8
C585.9
C (on C3)9.0
C (on C4)13.0
C (on C5)20.8

Advanced Spectroscopic and Analytical Characterization Techniques in Mechanistic and Application Studies

Elucidating Reaction Intermediates and Product Structures through High-Resolution NMR Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3,4,5-Trimethyl-2(5H)-furanone and its precursors. researchgate.netresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for definitive confirmation of the compound's connectivity and stereochemistry.

In synthetic pathways, NMR is invaluable for monitoring reaction progress and identifying key intermediates. For instance, in the two-step synthesis from 2,3-dimethylmaleic anhydride (B1165640), the formation of the intermediate 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one can be confirmed by its unique NMR signature before its subsequent reduction to the final product. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between protons and carbons, which is essential for assigning complex spectra and verifying the final structure. nih.gov The chemical shifts observed in NMR spectra are highly sensitive to the molecular structure, and recorded data for the synthesized compound consistently agree with published values. researchgate.netresearchgate.net

Below is a table of typical NMR spectral data for this compound.

Atom NMR Type Typical Chemical Shift (δ) in ppm Description
H at C5¹H NMR~4.7-4.8 (quartet)Proton on the chiral carbon, coupled to the methyl group at C5.
CH₃ at C5¹H NMR~1.4-1.5 (doublet)Methyl group attached to the chiral center C5.
CH₃ at C4¹H NMR~1.8-1.9 (singlet)Methyl group on the double bond at C4.
CH₃ at C3¹H NMR~2.0-2.1 (singlet)Methyl group on the double bond at C3.
C2 (C=O)¹³C NMR~174-175Carbonyl carbon of the lactone ring.
C3¹³C NMR~128-129Olefinic carbon at position 3.
C4¹³C NMR~160-161Olefinic carbon at position 4.
C5¹³C NMR~78-79Chiral carbon at position 5.
CH₃ at C5¹³C NMR~20-21Methyl carbon attached to C5.
CH₃ at C4¹³C NMR~9-10Methyl carbon attached to C4.
CH₃ at C3¹³C NMR~12-13Methyl carbon attached to C3.

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometric Approaches for Complex Mixture Analysis and Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the detection and identification of this compound, even at trace levels within complex matrices like food products or plant-derived smoke. thegoodscentscompany.comresearchgate.net GC separates the volatile components of a mixture before they enter the mass spectrometer, which then bombards the molecules with electrons, causing them to fragment in a reproducible manner. rsc.org The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparing it to spectral libraries. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the compound's identity. researchgate.net This technique is crucial in distinguishing this compound from other isomers or compounds with the same nominal mass. More advanced methods, such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS), allow for real-time monitoring of volatile compounds and can be applied to study the atmospheric oxidation or metabolic fate of related furanones. copernicus.org

The table below shows a hypothetical fragmentation pattern for this compound in a typical electron ionization mass spectrum.

m/z (mass-to-charge ratio) Proposed Fragment Identity Significance
126[C₇H₁₀O₂]⁺Molecular ion (M⁺)
111[M - CH₃]⁺Loss of a methyl group from C5
83[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment
68[C₄H₄O]⁺A fragment possibly resulting from ring cleavage
43[C₃H₇]⁺ or [CH₃CO]⁺Common fragment ion in organic molecules

Vibrational Spectroscopy for Probing Molecular Interactions and Conformational Dynamics

For this compound, FTIR and Raman spectra are dominated by distinct bands corresponding to the lactone functional group and the substituted double bond. The analysis of these spectra, often supported by theoretical calculations, helps to confirm the furanone core structure. researchgate.net

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Structural Assignment
C=O StretchFTIR / Raman~1750-1780Carbonyl group of the α,β-unsaturated γ-lactone ring.
C=C StretchFTIR / Raman~1670-1690Endocyclic carbon-carbon double bond.
C-H BendingFTIR / Raman~1370-1460Bending vibrations of the methyl (CH₃) groups.
C-O StretchFTIR / Raman~1100-1250Stretching vibrations of the C-O bonds within the lactone ring.

Chiroptical Methods for Stereochemical Assignment and Purity Assessment

The C5 carbon atom in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3,4,5-Trimethyl-2(5H)-furanone and (S)-3,4,5-Trimethyl-2(5H)-furanone. Chiroptical methods are essential for determining the absolute configuration of a chiral sample and assessing its enantiomeric purity.

While measurement of optical rotation has historically been used, it can be an unreliable indicator for assigning stereochemistry, as small structural changes can unpredictably alter the sign of rotation. researchgate.net A more robust technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, an unambiguous assignment of the absolute configuration can be made. researchgate.net This methodology has been successfully applied to determine the stereochemistry of other structurally related chiral furanones. researchgate.net Assessing the enantiomeric purity is critical, as different enantiomers often exhibit distinct biological activities.

Quantitative Analysis in Complex Biological and Environmental Matrices (e.g., Stable Isotope Dilution Assays)

Determining the precise concentration of this compound in complex samples, such as food, soil, or biological fluids, requires sensitive and selective quantitative methods. GC-MS is frequently used for this purpose, often in combination with robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which efficiently extracts and cleans up analytes from the matrix. eurl-pc.eu

For high accuracy, stable isotope dilution assays (SIDA) are the gold standard. In this method, a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is added to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte, it behaves the same way during extraction and analysis, correcting for any sample loss or matrix effects. The concentration is then determined by the ratio of the signal from the native analyte to that of the labeled standard.

Quantitative NMR (qNMR) also serves as a powerful analytical tool. By integrating the signal of a specific proton of the analyte and comparing it to the signal of a known amount of an unrelated internal standard (like vanillin), the concentration of this compound can be calculated directly without the need for an identical calibration curve. nih.gov

The table below outlines key parameters for a typical validated quantitative method.

Parameter Description Example Value
Linearity (R²) Measures how well the instrument response correlates with concentration over a range.> 0.995
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.5 µg/kg
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.10-50 µg/kg eurl-pc.eu
Precision (RSD%) The closeness of repeated measurements on the same sample, expressed as relative standard deviation.< 15%
Accuracy / Recovery (%) The closeness of the measured value to the true value, often assessed by spiking a blank sample.85-115%

Biological and Ecological Roles of 3,4,5 Trimethyl 2 5h Furanone Excluding Clinical Human Data

Role as a Seed Germination Inhibitor in Plants

3,4,5-Trimethyl-2(5H)-furanone (TMB), a butenolide found in plant-derived smoke, functions as a notable seed germination inhibitor. researchgate.netkeyorganics.net This compound has been shown to significantly reduce the germination-stimulating activity of karrikinolide (KAR1), another smoke-derived butenolide, when they are present together. researchgate.netresearchgate.net The inhibitory effect of TMB has been observed in various plant species, including lettuce and wheat. biosynth.com It is suggested that TMB's inhibitory action may stem from its ability to interfere with regulatory enzymes crucial for the germination process. biosynth.com

Research on Arabidopsis thaliana indicates that TMB induces physiological dormancy, which can be influenced by other dormancy-related cues like after-ripening and stratification. pnas.org The inhibitory effects of TMB are concentration-dependent and can suppress the germination of seeds, such as those of Grand Rapids lettuce, even in the presence of germination promoters like KAR1. researchgate.net This highlights the dual regulatory nature of plant-derived smoke on seedling emergence after a fire. mdpi.com

The interaction between TMB and germination promoters is not always a simple antagonistic one. While TMB was identified based on its ability to counteract KAR-induced germination, studies suggest that it exerts its inhibitory effect independently of the KAR signaling pathway. pnas.org For instance, TMB can inhibit the seed germination of Arabidopsis mutants that are insensitive to KAR1, indicating a distinct mode of action. pnas.org

Table 1: Effect of this compound on Seed Germination

Plant Species Effect Reference
Lettuce (Lactuca sativa) Inhibition of germination. biosynth.commdpi.com biosynth.commdpi.com
Wheat (Triticum aestivum) Inhibition of germination. biosynth.com biosynth.com

Influence on Microbial Quorum Sensing and Biofilm Formation in In Vitro Systems

Furanones, the class of compounds to which this compound belongs, are recognized for their ability to interfere with microbial communication, a process known as quorum sensing (QS). rsc.orgcore.ac.uk QS regulates various bacterial processes, including biofilm formation and virulence factor production. nih.govmdpi.com While specific studies on this compound's direct impact on QS and biofilm formation are not extensively detailed in the provided results, the broader family of furanones has been a focus of such research.

Natural and synthetic furanones have demonstrated the ability to inhibit QS in a variety of bacteria. nih.gov For instance, brominated furanones isolated from the red seaweed Delisea pulchra prevent bacterial colonization by interfering with the acylated homoserine lactone (AHL) signaling system, which is a common QS mechanism in Gram-negative bacteria. nih.gov These compounds have been shown to inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov

The mechanism of action for many furanones involves disrupting the signaling pathway without affecting bacterial growth, making them a promising alternative to traditional antibiotics. core.ac.uk They can interfere with a wide range of AHL signal compounds with different acyl chain lengths, suggesting a broad spectrum of activity against various bacterial genera. nih.gov For example, 2(5H)-furanone has been shown to inhibit QS-mediated behaviors and significantly reduce biofilm formation by Aeromonas hydrophila, a bacterium isolated from a bio-fouled reverse osmosis membrane. nih.gov

Table 2: General Effects of Furanones on Microbial Systems

Microbial Process Effect of Furanones Reference
Quorum Sensing Inhibition, particularly of AHL-mediated signaling. nih.govnih.gov nih.govnih.gov
Biofilm Formation Inhibition in various bacteria, including P. aeruginosa and S. epidermidis. nih.gov nih.gov

Modulation of Enzyme Activities in Model Biological Systems (e.g., Monoamine Oxidase, Acetylcholinesterase)

Research has indicated that butenolides derived from plant smoke, including this compound, can exert neuroprotective effects by modulating the activity of certain enzymes in model systems. researchgate.net Specifically, these compounds have been investigated for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). researchgate.net

One study synthesized potent analogs of TMB and KAR1 and found that a sulphur-substituted analog of KAR1 showed significant inhibitory activity against both MAO-A and MAO-B, as well as AChE. researchgate.net While this study focused on analogs, it highlights the potential of the butenolide scaffold, shared by TMB, to interact with these enzymes.

Another study focused on designing and synthesizing thiophenone and furanthione bioisosteres of butenolides to investigate their inhibitory activity towards AChE. colab.ws The results showed that modifications to the butenolide ring, such as replacing oxygen with sulfur, led to differential binding with the AChE enzyme. colab.ws A C5 disubstituted furan-2(5H)-thione, structurally related to TMB, was identified as a promising AChE inhibitor. colab.ws

These findings suggest that this compound and its derivatives have the potential to modulate the activity of key enzymes involved in neurological processes, although the direct inhibitory constants for the unmodified TMB were not explicitly stated in the provided search results.

Biosynthetic Pathways and Natural Occurrence in Biological Matrices (e.g., Plant Smoke, Hazelnuts)

This compound is a naturally occurring compound that has been identified in several biological matrices, most notably in plant-derived smoke. keyorganics.netresearchgate.net It is formed during the combustion of plant material.

The compound has also been identified as a key aroma compound in roasted hazelnuts (Corylus avellana L.). evitachem.comresearchgate.net Specifically, it was identified for the first time as a food aroma compound in roasted Italian hazelnuts of the Tonda Romana variety. researchgate.net Its formation in hazelnuts is induced by the roasting process. researchgate.net

The synthesis of this compound can be achieved in the laboratory from commercially available 2,3-dimethylmaleic anhydride (B1165640). researchgate.netevitachem.comacs.org The process typically involves a two-step synthesis: a nucleophilic addition of methyllithium (B1224462) to the anhydride, followed by a reduction using sodium borohydride (B1222165). researchgate.netacs.org This straightforward and high-yielding method allows for the large-scale preparation of the compound for research and potential agrochemical applications. researchgate.netacs.org

The general biosynthesis of furanones in nature can occur through various pathways. For example, some furanones are formed as a result of the Maillard reaction between sugars and amino acids during the heating of foodstuffs. nih.gov Others, like ascorbic acid, are synthesized from sugars in plants via enzymatic pathways. nih.gov

Structure-Activity Relationships for Biological Effects in Non-Human Contexts

The biological activity of this compound and related compounds is closely tied to their chemical structure. As a seco-karrikin derivative, TMB lacks the fused pyran ring (ring-B) present in the karrikin class of plant growth regulators. researchgate.net This structural difference is believed to be a key determinant of its inhibitory, rather than stimulatory, effect on seed germination.

Studies on analogs of TMB have provided insights into the structure-activity relationships governing its germination inhibitory activity. Modifications to the butenolide ring can significantly alter its biological effects. For example, the synthesis and evaluation of N-analogs and an S-analog of TMB, modified at position 1, were conducted to explore these relationships. researchgate.net

The presence and position of methyl groups on the furanone ring are also critical. For instance, derivatives with a trimethylated D-ring showed no germination activity in parasitic weeds, whereas analogs with a natural monomethylated D-ring exhibited good activity. researchgate.net This suggests that the substitution pattern on the furanone ring plays a crucial role in its interaction with biological targets.

Furthermore, comparing TMB to other furanone derivatives highlights the importance of specific structural features. The presence of a bulky cyclohexenyl substituent at the 5-position, in contrast to the methyl group in TMB, suggests that steric hindrance can influence the biological activity of 2(5H)-furanone derivatives. evitachem.com Similarly, minor changes, such as the position of methyl groups and the presence of a hydroxyl group, can significantly impact the potential bioactivity of these compounds. evitachem.com

The high reactivity of the 2(5H)-furanone skeleton, due to the presence of a carbonyl group conjugated with a double bond, makes it a versatile pharmacophore. mdpi.com The presence of labile halogen atoms in some synthetic derivatives offers further opportunities for creating a diverse range of compounds with varied biological activities. mdpi.com

Table of Compounds

Compound Name
This compound
Karrikinolide (KAR1)
Abscisic acid (ABA)
Gibberellin (GA)
2,3-Dimethylmaleic anhydride
Methyllithium
Sodium borohydride
Strigolactone
Monoamine oxidase (MAO)
Acetylcholinesterase (AChE)
2(5H)-furanone
Acylated homoserine lactone (AHL)

Applications in Specialized Chemical Processes and Materials Science Non Human Focus

Utilization as a Synthetic Building Block for Complex Molecules

The furanone core is a prevalent motif in numerous natural products and serves as a versatile precursor for a wide range of organic compounds, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net 3,4,5-Trimethyl-2(5H)-furanone, in particular, is an accessible building block, benefiting from a straightforward and high-yield two-step synthesis from commercially available 2,3-dimethylmaleic anhydride (B1165640). acs.orgacs.org The process involves a nucleophilic addition of methyllithium (B1224462), followed by reduction with sodium borohydride (B1222165), a method suitable for large-scale preparation. researchgate.netacs.org

The reactivity of the furanone scaffold allows for the synthesis of more complex derivatives. For instance, the core structure is amenable to various chemical modifications, enabling its use in the construction of diverse molecular libraries. researchgate.net Research has demonstrated that related 2(5H)-furanone structures can be functionalized to create novel compounds. Examples include:

Synthesis of Chiral Sulfones: Stereochemically pure 5-alkoxy-2(5H)-furanones can be reacted with aromatic thiols, and the resulting thioethers oxidized to form chiral 2(5H)-furanone sulfones, which are valuable intermediates in organic synthesis. nih.gov

Formation of Amino Derivatives: A solid-phase synthesis approach has been developed for 4-amino-5-hydroxy-2(5H)-furanones, highlighting the scaffold's utility in combinatorial chemistry to generate potentially bioactive molecules. scienceasia.org

Creation of Diaryl Furanones: The furanone core has been used to synthesize a series of 3,4-diaryl-2(5H)-furanone derivatives, demonstrating its role as a foundational structure for complex, multi-substituted compounds. nih.gov

The furanone nucleus is considered an excellent precursor for synthesizing a wide array of heterocyclic compounds, particularly those incorporating nitrogen or oxygen moieties. researchgate.net

Role in Flavor and Fragrance Chemistry (as a component or analytical target)

This compound is a naturally occurring organic compound that has been identified as a key aroma component, notably contributing to the characteristic scent of roasted hazelnuts. evitachem.com Its structural relative, 3-hydroxy-4,5-dimethyl-2(5H)-furanone (commonly known as sotolon), is a potent and well-studied flavor compound. researchgate.net Sotolon is known for its dual aroma profile, imparting a caramel-like scent at low concentrations and a curry-like aroma at higher levels. researchgate.net It is a significant compound in the chemistry of aged wines, particularly in the "atypical aging" of dry white wines, where it can cause an irreversible defect when its concentration exceeds 7–8 μg L–1. acs.org

Given the impact of sotolon on product quality, sensitive and accurate analytical methods have been developed to quantify it, making it a key analytical target in food and beverage chemistry. These methods often involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. nih.gov

Table 1: Selected Analytical Methods for the Determination of Sotolon (a related furanone)

Method Matrix Sample Preparation Detection Limit Recovery Rate Reference
GC-ion trap MS Wine Solid-Phase Extraction (SPE) 0.5 - 1.0 µg/L 64% nih.gov
LC-MS/MS Fortified Wines Miniaturized Liquid-Liquid Extraction (LLE) 0.04 µg/L (LOQ) ~95% nih.govresearchgate.net
UHPLC-PDA White Wine LLE and SPE 0.029 µg/L >89.5% acs.org

Precursor in the Development of Agrochemicals

The furanone structure is a recognized pharmacophore in the development of new agrochemicals. researchgate.net this compound has been specifically identified as a promising agrochemical agent due to its activity as a seed germination inhibitor. evitachem.comresearchgate.netacs.org This compound, also referred to as trimethylbutenolide (TMB), has been isolated from plant-derived smoke, which is known to contain a variety of plant growth regulators. researchgate.net

The inhibitory effect of this compound has been demonstrated on the seeds of various plants, including lettuce and wheat. researchgate.netbiosynth.com Its potency is notable, as it can suppress the germination of lettuce seeds even in the presence of karrikinolide (KAR1), a potent germination stimulant also found in plant smoke. researchgate.net The mechanism of inhibition is speculated to involve the disruption of regulatory enzymes essential for the germination process. biosynth.com This activity makes it a valuable lead compound for research into new herbicides or agents to control plant growth.

Table 2: Agrochemical Profile of this compound

Property Description Target Species (Examples) Reference
Biological Activity Seed Germination Inhibitor Lettuce (Lactuca sativa), Wheat (Triticum aestivum) researchgate.netbiosynth.com
Source Isolated from plant-derived smoke; also synthesized. N/A researchgate.netresearchgate.net

Potential in Advanced Polymer and Material Synthesis

While direct, large-scale applications of this compound in polymer and materials science are not yet extensively documented, its chemical structure suggests significant potential. The furanone ring possesses functionalities that are highly relevant to polymer chemistry.

The γ-lactone ring is a cyclic ester. Lactones are well-known monomers for the synthesis of polyesters through a process called ring-opening polymerization (ROP). This process could theoretically be applied to this compound to produce novel polyesters with properties influenced by the three methyl substituents on the polymer backbone.

Furthermore, the α,β-unsaturated nature of the furanone ring (a double bond conjugated with the carbonyl group) presents another avenue for polymerization. This double bond could potentially participate in addition polymerization reactions, leading to polymers with a carbon-based backbone and pendant lactone rings.

Additionally, the furanone scaffold is used to create diverse organosulfur compounds, which are noted as being important for the development of new materials. nih.gov The ability to functionalize the furanone ring allows for the synthesis of tailored monomers that could be incorporated into advanced polymers, imparting specific thermal, mechanical, or chemical properties. However, research into the polymerization of this specific substituted furanone is an emerging area.

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound Trimethylbutenolide (TMB) C₇H₁₀O₂
2,3-Dimethylmaleic anhydride C₆H₆O₃
Methyllithium CH₃Li
Sodium borohydride NaBH₄
3-hydroxy-4,5-dimethyl-2(5H)-furanone Sotolon C₆H₈O₃
Karrikinolide KAR1 C₇H₆O₅

Future Perspectives and Emerging Research Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3,4,5-trimethyl-2(5H)-furanone is a straightforward and high-yielding two-step process starting from 2,3-dimethylmaleic anhydride (B1165640). ysu.amresearchgate.netresearchgate.netevitachem.com This method involves the nucleophilic addition of methyllithium (B1224462), followed by reduction with sodium borohydride (B1222165). ysu.amresearchgate.netevitachem.com While efficient for laboratory-scale synthesis, future research is increasingly focused on developing more sustainable and environmentally benign routes, aligning with the principles of green chemistry.

Emerging research challenges the reliance on petrochemical-derived starting materials and harsh reagents. A key area of future development is the utilization of biomass-derived platform chemicals. acs.orgnih.govrsc.org For instance, compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from lignocellulosic biomass, are versatile precursors for furanone synthesis. acs.orgund.edu The catalytic oxidation of furfural can yield 2(5H)-furanone, which could then be functionalized. nih.govrsc.org Research into the selective methylation of such biomass-derived furanone cores presents a promising avenue for a fully renewable synthesis of this compound.

Furthermore, the exploration of biocatalysis and eco-friendly catalysts offers a significant opportunity. The use of enzymes or whole-cell systems could provide high selectivity under mild reaction conditions, reducing energy consumption and waste generation. ucl.ac.uk Similarly, the application of reusable solid catalysts, such as β-cyclodextrin which has been used for other substituted furanones, could enhance the sustainability of the synthesis by simplifying product purification and minimizing catalyst waste. bohrium.comresearchgate.net

Table 1: Comparison of Synthetic Approaches for Furanone Scaffolds

Approach Starting Materials Reagents/Catalysts Key Advantages Research Focus
Conventional 2,3-Dimethylmaleic anhydride Methyllithium, Sodium borohydride High yield, Straightforward ysu.amresearchgate.net Process optimization for scale-up.
Sustainable Furfural, HMF (from biomass) Oxidative catalysts, Methylating agents Renewable feedstock, Potential for reduced environmental impact acs.orgnih.govrsc.org Catalyst development, Selective C-H functionalization.
Biocatalytic Biomass-derived precursors Enzymes, Whole-cell systems High selectivity, Mild conditions, Aqueous media ucl.ac.uk Enzyme discovery and engineering, Process integration.

| Green Catalysis | Various precursors | β-Cyclodextrin, Watermelon/lemon juice bohrium.comresearchgate.net | Reusable catalysts, Benign solvents bohrium.comresearchgate.net | Catalyst efficiency, Substrate scope expansion. |

Exploration of Untapped Reactivity Profiles

The reactivity of the 2(5H)-furanone core in this compound remains largely underexplored beyond its synthesis. The conjugated system, incorporating a lactone and a double bond, suggests a rich and varied chemical reactivity that could be harnessed for the synthesis of novel compounds.

Future research should focus on systematically investigating its behavior in various organic transformations. Key areas of interest include:

Cycloaddition Reactions: The electron-deficient double bond of the furanone ring is a prime candidate for cycloaddition reactions. Theoretical and experimental studies on unsubstituted 2(5H)-furanone have shown its participation in [2+2] photocycloadditions with alkenes and alkynes and [3+2] cycloadditions with nitrile oxides. ysu.amresearchgate.netbohrium.comresearchgate.net Exploring these reactions with the trimethyl-substituted variant could lead to complex polycyclic structures that are not easily accessible otherwise. Diels-Alder reactions, where the furanone acts as a dienophile, also present a viable route to new carbocyclic and heterocyclic systems. acs.org

Nucleophilic Addition: The electrophilic carbon centers of the furanone ring are susceptible to attack by nucleophiles. While the synthesis utilizes nucleophilic addition of an organometallic reagent to the anhydride precursor, the reactivity of the final furanone product towards a broader range of nucleophiles (e.g., N-, O-, and S-based) is a promising area. mdpi.comnih.gov Such reactions could be used to introduce diverse functional groups, creating libraries of derivatives for biological screening. For example, studies on halo-substituted furanones demonstrate facile substitution with various nucleophiles. mdpi.comnih.gov

Ring-Opening and Rearrangement Reactions: The lactone functionality can undergo hydrolysis or alcoholysis under specific conditions to yield open-chain carboxylic acid derivatives. These derivatives can then be used in further synthetic manipulations. Investigating acid- or base-catalyzed rearrangements could also unveil novel molecular scaffolds.

Table 2: Potential Reactivity Profile of this compound

Reaction Type Reactant Class Potential Products Research Goal
[2+2] Photocycloaddition Alkenes, Alkynes Substituted cyclobutanes/cyclobutenes ysu.amresearchgate.net Access to complex polycyclic frameworks.
[3+2] Cycloaddition Nitrile oxides, Azides Isoxazoline-fused lactones, Triazoles bohrium.comresearchgate.net Synthesis of novel heterocyclic systems.
Diels-Alder Reaction Dienes Bicyclic lactones acs.org Construction of carbocyclic structures.

| Nucleophilic Addition | Amines, Thiols, Alcohols | Functionalized butyrolactones or ring-opened products mdpi.comnih.gov | Creation of diverse derivatives for SAR studies. |

Mechanistic Insights into Biological and Ecological Activities at the Molecular Level

This compound is primarily known for its inhibitory effect on seed germination, often acting as an antagonist to the germination stimulant karrikinolide (KAR1), which is also found in plant smoke. researchgate.netmdpi.com However, the precise molecular mechanism underpinning this activity is a critical area for future investigation.

Initial transcriptomic studies on lettuce have revealed that the compound up-regulates transcripts related to abscisic acid (ABA), a known dormancy-inducing plant hormone. mdpi.com This suggests that this compound may interfere with the hormonal balance that controls the switch from dormancy to germination. The key research challenge is to identify the direct molecular target(s) of this furanone. Is it a receptor, a signaling protein, or a key enzyme in the ABA biosynthesis or signaling pathway?

Future research should employ a combination of techniques:

Receptor-binding studies: Using radiolabeled or fluorescently tagged this compound to identify specific binding proteins in plant cell extracts. While receptors for other furanones like furaneol (B68789) have been identified, the target for this specific compound remains unknown. tum.deacs.org

Genetic screening: Identifying mutant plants that are insensitive to the inhibitory effects of the compound could help pinpoint key genes in its signaling pathway.

Computational modeling: Docking studies could predict potential interactions with known plant hormone receptors or other regulatory proteins, guiding experimental validation. ccij-online.org

Understanding the molecular basis of its inhibitory activity could enable the development of more potent and selective germination inhibitors for agricultural applications. biosynth.com

Advancements in Analytical Methodologies for Trace Detection

As the ecological and potential agricultural importance of this compound becomes more apparent, the need for sensitive and robust analytical methods for its detection and quantification at trace levels in complex matrices (e.g., soil, water, and plant tissues) is paramount.

Currently, gas chromatography-mass spectrometry (GC-MS) is the primary technique used for its identification, particularly in the analysis of smoke-water. researchgate.nettheses.cz Future research should focus on enhancing these methods and developing new analytical platforms.

Method Optimization: Developing optimized sample preparation techniques, such as solid-phase microextraction (SPME), combined with high-resolution tandem mass spectrometry (GC-MS/MS), can significantly improve sensitivity and selectivity, allowing for quantification at parts-per-trillion levels. science.gov The development of methods for portable GC-MS systems could also enable on-site analysis in agricultural or ecological settings. nih.gov

Biosensor Development: A major leap forward would be the creation of biosensors for real-time, in-situ monitoring. Drawing inspiration from biosensors developed for other furanones like furaneol, which use aptamers or antibodies as biorecognition elements, specific sensors for this compound could be designed. nih.govnih.govscilit.commdpi-res.com These could be electrochemical or optical sensors, offering rapid and cost-effective detection without the need for extensive sample cleanup. sciforum.net

Table 3: Analytical Methodologies for Furanone Detection

Methodology Principle Current Status for Furanones Future Direction for this compound
GC-MS Separation by gas chromatography, detection by mass spectrometry. Standard method for identification in smoke. researchgate.nettheses.cz Development of validated quantitative methods (GC-MS/MS) for trace analysis in soil/water.
Portable GC-MS Miniaturized GC-MS for field use. Used for fire scene analysis. nih.gov Adaptation for on-site agricultural and ecological monitoring.

| Biosensors | Biorecognition element (e.g., aptamer) coupled to a transducer. | Developed for other furanones (e.g., furaneol). nih.govscilit.com | Design and fabrication of specific aptamer- or antibody-based biosensors for high-throughput screening and environmental sensing. |

Design of Targeted Derivatives for Specific Non-Human Applications

The established germination inhibitory activity of this compound provides a strong foundation for its development as an agrochemical. evitachem.com A significant research challenge is to design derivatives with enhanced potency, selectivity, and favorable environmental profiles. Structure-activity relationship (SAR) studies are central to this effort. For example, replacing the ring oxygen with sulfur to create (5RS)-3,4,5-trimethyl-2(5H)-thiophenone was shown to result in comparable germination inhibitory activity, indicating that modifications to the core heterocycle are tolerated. researchgate.net

Future research should systematically explore the impact of modifying the substituents at the C3, C4, and C5 positions. This could involve synthesizing and screening a library of analogues to build a comprehensive SAR model. Beyond germination inhibition, the 2(5H)-furanone scaffold is present in molecules with a wide range of biological activities, including antifungal and antimicrobial properties. mdpi.com This opens up the possibility of designing derivatives of this compound for other non-human applications, such as:

Fungicides: Developing derivatives to protect crops from fungal pathogens.

Antifouling agents: Creating analogues that can prevent the formation of biofilms on submerged surfaces, drawing inspiration from brominated furanones produced by marine algae.

Insect pheromone analogues: The furanone structure is a component of some insect pheromones, suggesting potential applications in pest management.

The design of these derivatives will require an integrated approach combining synthetic chemistry, biological screening, and computational modeling to predict activity and guide synthetic efforts.

Q & A

Q. What are the common synthetic routes for 3,4,5-trimethyl-2(5H)-furanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves halogenated precursors like 3,4,5-trichloro-2(5H)-furanone, which act as versatile synthons due to their reactive chloride groups. A key approach is Lewis acid-promoted stereoselective alkylation or methylation under mild conditions (e.g., using AlCl₃ or BF₃·Et₂O) to introduce methyl groups at positions 3, 4, and 5 . For optimization, reaction parameters such as temperature (20–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of methylating agents (e.g., trimethylaluminum) should be systematically varied. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with ≥97% purity (GC analysis) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural elucidation relies on GC-MS for molecular weight confirmation (C₇H₁₀O₂, MW 126.16) and ¹H/¹³C NMR to resolve methyl group positions (e.g., δ 1.2–1.5 ppm for methyl protons, δ 170–175 ppm for lactone carbonyl). Computational validation using DFT (B3LYP/6-31G*) can predict vibrational modes (IR) and electronic properties . Supplementary data from X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How does this compound interact with bacterial biofilms, and what structural features drive its antibacterial activity?

  • Methodological Answer : The α,β-unsaturated lactone core enables covalent binding to bacterial enzymes (e.g., sortase A in Staphylococcus aureus) via Michael addition, disrupting biofilm formation. Advanced assays include:
  • Minimum Biofilm Eradication Concentration (MBEC) : Test against Pseudomonas aeruginosa and E. coli using 96-well peg plates .
  • SAR Studies : Compare activity of methyl-substituted derivatives (e.g., 3-methyl vs. 5-methyl) to identify critical substituents. 3,4,5-Trimethyl derivatives show enhanced lipophilicity (LogP ~1.2), improving membrane penetration .

Q. What computational strategies predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates key descriptors:
  • HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests high electrophilicity, favoring interactions with nucleophilic residues in proteins .
  • Softness (S) and Hardness (H) : Derived from ionization potential (I) and electron affinity (A) (Eq. 4–5 in ). Soft molecules (S > 0.5 eV⁻¹) exhibit higher antioxidative potential.
  • Molecular Dynamics (MD) Simulations : Model binding to therapeutic targets (e.g., COX-2 for anti-inflammatory activity) using AMBER or GROMACS .

Q. How can researchers resolve contradictions in reported bioactivity data for furanone derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Mitigation strategies include:
  • Meta-Analysis : Pool data from studies using consistent endpoints (e.g., IC₅₀ for antitumor activity) .
  • In Silico QSAR Models : Train models on datasets like ChEMBL to correlate substituent electronegativity (e.g., Cl vs. CH₃) with activity .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 24-h exposure in DMEM + 10% FBS) .

Q. What toxicological thresholds apply to this compound in pharmacological applications?

  • Methodological Answer : Safety assessments follow RIFM and EFSA guidelines:
  • Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains at 0.1–100 µg/plate .
  • NOAEL (No Observed Adverse Effect Level) : Derived from 28-day rodent studies (oral gavage, ≤50 mg/kg/day) .
  • Leachables Testing : For drug formulations, adhere to PQRI thresholds (e.g., ≤1.5 µg/day for parenteral products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.